

Application Notes: Mass Balance and Metabolite Identification of Berzosertib

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Compound Focus: Berzosertib

CAS No.: 1232416-25-9

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1. Introduction **Berzosertib** is a potent, first-in-class small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a key regulator of the DNA damage response (DDR) [1]. It is currently in Phase 2 clinical development for various advanced solid tumors, often in combination with DNA-damaging chemotherapeutic agents [2]. Understanding the clearance mechanisms and metabolic fate of an investigational drug is a critical component of its clinical pharmacology program. A recent human mass balance study utilizing a radioactive microtracer approach and Accelerator Mass Spectrometry (AMS) has provided a comprehensive profile of **berzosertib**'s disposition, identifying metabolic clearance as the predominant pathway and characterizing its major circulating metabolite, M11 [3] [4].

2. Key Findings from the Mass Balance Study A Phase 1, open-label study (NCT05246111) was conducted in patients with advanced solid tumors. Participants received a single intravenous dose of 210 mg/m² **berzosertib** containing approximately 3 µCi of [¹⁴C]**berzosertib**, followed by an extension period assessing **berzosertib** in combination with topotecan [3] [4].

- **Mass Balance and Excretion:** The study achieved a mean total recovery of **89.5%** of the administered radioactivity by Day 14. The primary route of elimination was via the feces (**73.7%**), with a smaller proportion recovered in urine (**15.8%**) [3]. This indicates that biliary excretion and/or intestinal secretion of drug-related material are significant clearance mechanisms.
- **Circulating Components:** Pharmacokinetic analysis revealed that unchanged **berzosertib** accounted for only about **22%** of the total drug-related material in plasma. The remaining **78%** consisted of various circulating metabolites, which also exhibited a longer terminal elimination half-life than the parent drug [3] [4].

- **Major Metabolite M11:** The metabolite M11 was identified as the major circulating metabolite, representing **28.2%** of the drug-related material in plasma. Importantly, M11 has been characterized as **pharmacologically inactive**, meaning that the primary anticancer activity is attributable to the parent drug, **berzosertib** [3].

3. Quantitative Data Summary *Table 1: Mass Balance Recovery of [¹⁴C]Berzosertib Radioactivity in Humans (n=6)*

Matrix	Cumulative Recovery (Mean % of Dose)
Feces	73.7%
Urine	15.8%
Total Recovery	89.5%

Table 2: Profile of Circulating Drug-Related Material in Plasma

Component	Percentage of Total Radioactivity	Pharmacological Activity
Unchanged Berzosertib	22%	Active (ATR inhibitor)
Total Metabolites	78%	-
<i>Major Metabolite M11</i>	28.2%	<i>Inactive</i>

Detailed Experimental Protocol

The following protocol is adapted from the methods section of the recent microtracer study [4].

1. Study Design

- **Type:** Phase 1, 2-period, open-label study.
- **Participants:** Adults with advanced solid tumors and adequate organ function.
- **Intervention (Period 1 - Mass Balance):**
 - Single intravenous dose of 210 mg/m² **berzosertib**.
 - Dose co-administered with ~3 µCi of [¹⁴C]**berzosertib** as a radioactive microtracer.

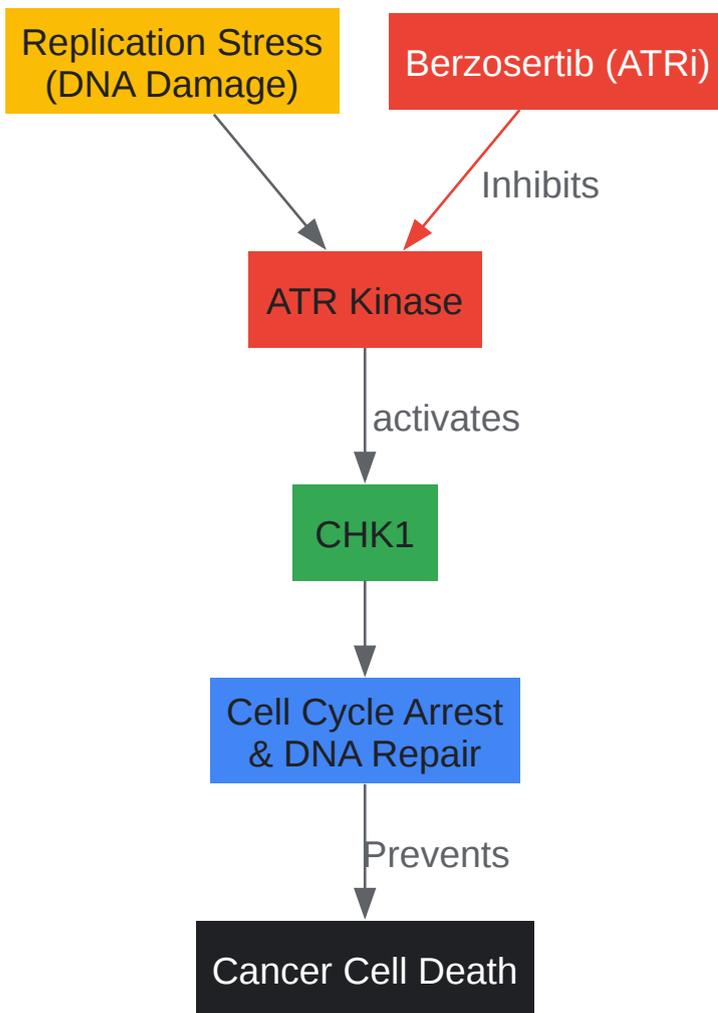
- Patients were confined in the clinic until discharge criteria were met (e.g., >85% radioactivity recovered or consecutive days with <1% excretion).
- **Sample Collection:**
 - **Blood:** Serial samples collected pre-dose up to 168 hours post-dose for plasma.
 - **Urine:** Collected in intervals from pre-dose up to 168 hours.
 - **Feces:** Collected every 24 hours up to 168 hours.

2. Bioanalytical Methods

- **Total Radioactivity Measurement:**
 - **Technique:** Accelerator Mass Spectrometry (AMS).
 - **Method:** An automated CO₂-combustion AMS method was used for quantitative analysis of ¹⁴C activity in plasma, whole blood, urine, and feces [4].
- **Bioanalysis of Berzosertib and M11:**
 - **Technique:** Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
 - **Method:** Validated LC-MS/MS methods were used to determine the concentrations of unlabeled **berzosertib** in plasma and urine, and for the quantification of metabolite M11 in plasma [4].
- **Metabolite Profiling and Identification:**
 - **Technique:** High-Resolution LC-MS and radiometric detection.
 - **Method:** Profiling and structural identification of metabolites in excreta (urine and feces) and plasma were performed. This involved chromatographic separation followed by high-resolution mass spectrometric analysis to characterize the structure of metabolites, including M11 [3] [4].
- **Plasma Protein Binding:**
 - **Technique:** Rapid Equilibrium Dialysis (RED).
 - **Method:** The free fraction (fu) of **berzosertib** was determined using a rapid equilibrium dialysis device, followed by LC-MS/MS measurement of **berzosertib** concentrations in the buffer and plasma chambers [4].

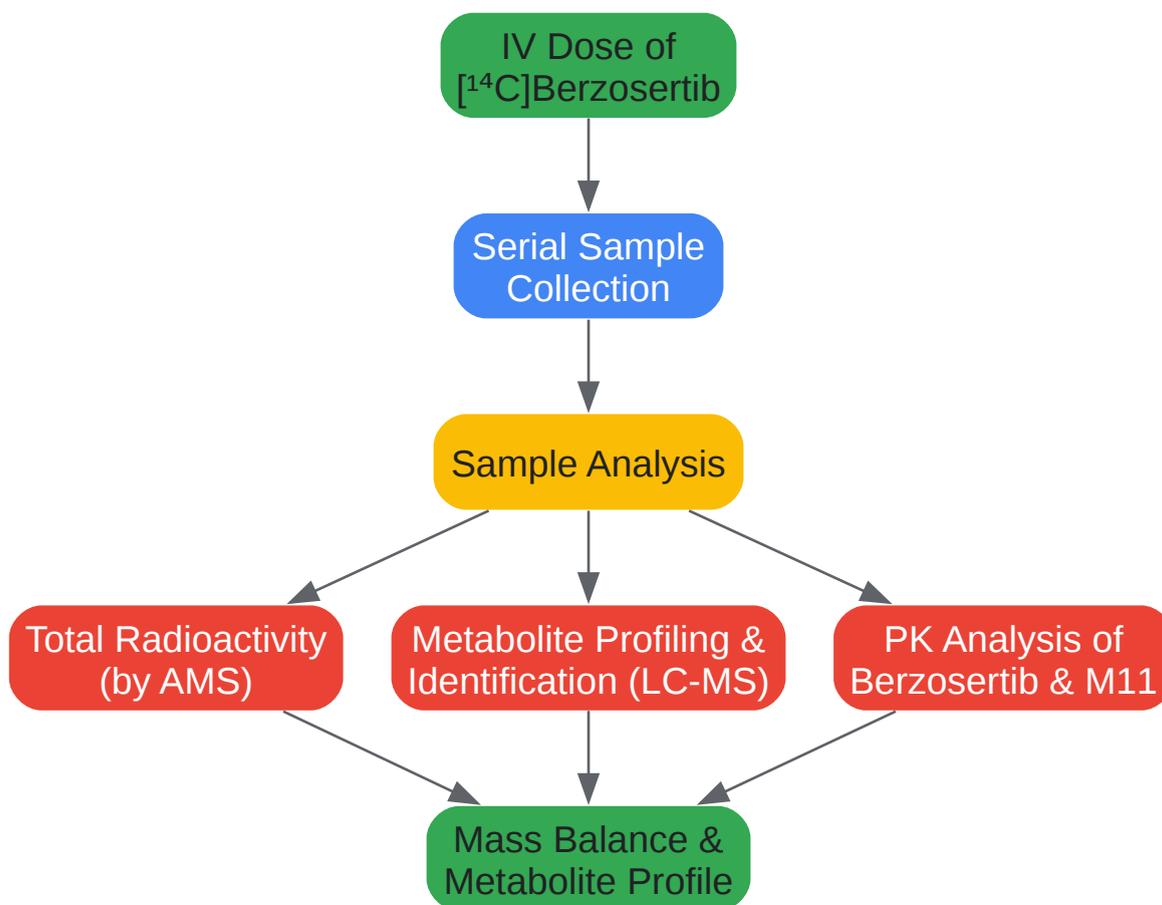
Pathway and Workflow Visualization

The following diagrams illustrate the key signaling pathway targeted by **Berzosertib** and the experimental workflow for its mass balance study.



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Diagram 1: **Berzosertib**'s mechanism of action in the DNA Damage Response (DDR) pathway. By inhibiting ATR kinase, **berzosertib** prevents cancer cells from repairing DNA damage, leading to cell death [1] [5].



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Diagram 2: Experimental workflow for the microtracer-based mass balance and metabolite identification study of **berzosertib** [3] [4].

Research Implications and Conclusion

The data from this study have several important implications for the continued development of **berzosertib**:

- **Clearance Mechanism:** The study definitively established that **berzosertib** is primarily cleared by extensive metabolism in humans, with renal excretion playing a minor role [3] [4]. This aligns with prior in vitro data suggesting metabolism mainly via CYP3A4 [6].
- **Safety and Efficacy:** The identification of M11 as a major but inactive metabolite indicates that the efficacy of **berzosertib** is directly linked to the parent drug exposure. The safety profile observed was consistent with prior clinical experience, with no new concerns identified [3].
- **Informing Drug-Drug Interactions (DDI):** Given the role of metabolic enzymes, the potential for interactions with strong CYP3A4 inducers or inhibitors should be considered in clinical practice and

future study designs.

- **Regulatory Compliance:** The study successfully utilized modern microtracer and AMS technologies, which minimize radioactive exposure and meet regulatory expectations for characterizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile [4].

In conclusion, this detailed metabolic profile provides a strong scientific foundation for understanding the clinical pharmacology of **berzosertib** and supports its ongoing evaluation in combination therapies for cancer treatment.

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To cite this document: Smolecule. [Application Notes: Mass Balance and Metabolite Identification of Berzosertib]. Smolecule, [2026]. [Online PDF]. Available at:
[<https://www.smolecule.com/products/b548527#berzosertib-mass-balance-metabolite-identification-m11>]

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